molecular formula C23H20N4O2S2 B2861964 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392294-72-3

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2861964
CAS RN: 392294-72-3
M. Wt: 448.56
InChI Key: DOHRQHSGYCVCSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an anilino group, a thiadiazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have a variety of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. For example, the 1,3,4-thiadiazole moiety is a common feature in many biologically active compounds and can be synthesized through a variety of methods .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,3,4-thiadiazole ring, in particular, is a heterocyclic compound that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the anilino group might undergo reactions typical of amines, while the carboxamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxamide group might increase its solubility in water, while the presence of the anilino group might influence its acidity .

Scientific Research Applications

Pharmacological Research

Thiophene derivatives, which are part of the compound’s structure, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The compound could be investigated for potential therapeutic applications, leveraging its thiophene moiety to develop new drugs with these properties.

Material Science

The thiophene ring is also significant in material science, particularly in the development of organic semiconductors . The compound could be used to create advanced materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the advancement of flexible electronics and display technologies.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be applied in coatings or treatments for metals to prevent corrosion, extending the life of metal structures and components in harsh environments.

Synthetic Chemistry

The compound’s structure allows for various synthetic transformations, making it a valuable building block in synthetic chemistry. It could be used to synthesize a wide array of heterocyclic compounds, potentially leading to the discovery of new reactions and synthetic methods .

Molecular Docking Studies

Molecular docking studies are crucial in drug design, and the compound could be used as a ligand to study binding interactions with various proteins. This could help in identifying new drug targets and understanding the molecular basis of diseases .

Quantum Chemical Analysis

The compound’s structure is suitable for quantum chemical analysis to investigate its electronic properties. Such studies could provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are important for understanding reactivity and interactions with other molecules .

Future Directions

Future research could focus on elucidating the biological activities of this compound and determining its potential uses in medicine or other fields. Additionally, further studies could also focus on optimizing its synthesis and improving its physical and chemical properties .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-14-7-5-12-19(15(14)2)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-11-6-9-16-8-3-4-10-17(16)18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHRQHSGYCVCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

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